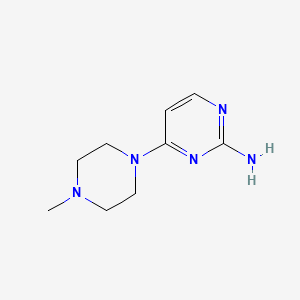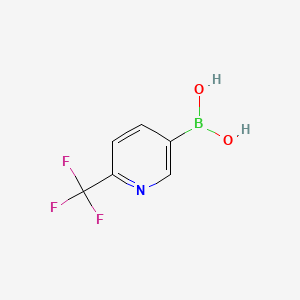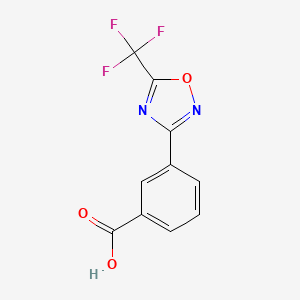
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate, is a chemical entity that is presumed to have a thiophene core with a fluorophenyl group and an amino group attached to it, along with a propyl ester group. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied. These related compounds include a quinazolinone derivative with a fluorophenyl group and a cyclohexadiene derivative also containing a fluorophenyl group .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the quinazolinone derivative was synthesized through a sulfur arylation reaction . Similarly, the cyclohexadiene derivative was prepared from a bromophenyl-fluorophenyl compound and ammonium acetate in glacial acetic acid . These methods suggest that the synthesis of this compound would likely involve a strategic selection of starting materials and reaction conditions tailored to introduce the propyl ester group into the thiophene framework.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using single-crystal X-ray diffraction. The quinazolinone derivative crystallizes in a monoclinic system with specific unit cell parameters, and its structure was refined to a high degree of precision . The cyclohexadiene derivative crystallizes in an orthorhombic space group, and its structure features an intramolecular N–H…O hydrogen bond that forms a specific graph-set motif . These analyses provide insights into the potential molecular geometry and intermolecular interactions that could be expected for this compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of an amino group and a fluorophenyl group suggests potential for various chemical reactions, such as nucleophilic substitution or hydrogen bonding interactions. The specific chemical reactions of this compound would depend on the reactivity of the thiophene ring and the influence of the substituents on its electronic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds were characterized using techniques such as Raman spectroscopy, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy . These methods provide information on the stability, vibrational modes, and electronic transitions of the compounds. For this compound, similar analytical techniques would likely reveal its thermal stability, molecular vibrations, and absorption properties, which are crucial for understanding its potential applications.
Wissenschaftliche Forschungsanwendungen
Chemical and Physicochemical Studies
Compounds with similar structural features, such as aromatic rings, carboxylate groups, and substituted thiophenes, are often subjects of chemical and physicochemical studies. These compounds, due to their structural diversity, play a critical role in various scientific research applications, including the development of pharmacophores, the study of molecular dynamics, and the investigation of peptide secondary structures. For example, the paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) has been extensively used in studies involving peptides and peptide synthesis, highlighting the importance of such structural features in analyzing backbone dynamics and peptide secondary structure through various spectroscopic methods (Schreier et al., 2012).
Synthesis and Application in Drug Development
The synthesis of compounds with complex structures, such as those containing fluorophenyl and thiophene moieties, is of significant interest in drug development. These compounds are often key intermediates or active pharmaceutical ingredients (APIs) in the synthesis of drugs. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, demonstrating the role of such compounds in synthesizing non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009).
Novel Applications in Disease Diagnosis and Therapy
Compounds with fluorophenyl and thiophene groups are also investigated for their applications in disease diagnosis and therapy. For example, amyloid imaging ligands containing similar structural motifs are used for measuring amyloid in vivo in the brain of patients with Alzheimer's disease, showcasing their importance in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, such as medicinal chemistry, further studies could be conducted to optimize its activity and minimize any potential side effects .
Eigenschaften
IUPAC Name |
propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-3-8-19-15(18)13-12(9(2)20-14(13)17)10-4-6-11(16)7-5-10/h4-7H,3,8,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXRTHCCVOXTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167775 |
Source


|
| Record name | Propyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904998-66-9 |
Source


|
| Record name | Propyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904998-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)







![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)
![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)
![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)

![1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone](/img/structure/B1326540.png)
